molecular formula C12H14N2O3 B1468165 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-amine CAS No. 1284834-61-2

1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-amine

Cat. No. B1468165
CAS RN: 1284834-61-2
M. Wt: 234.25 g/mol
InChI Key: PVBHNRBBABOCOK-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-amine” is a derivative of 1,3-Benzodioxole . It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. It is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

The synthesis of related compounds has been achieved via a Pd-catalyzed C-N cross-coupling . This method has been used to create a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The structure of the compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Chemical Reactions Analysis

The compound is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles that have been synthesized via a Pd-catalyzed C-N cross-coupling . These compounds have been evaluated for their anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 1,3-Benzodioxole include a molar mass of 122.123 g·mol−1, a density of 1.064 g cm−3, a boiling point of 172–173 °C, and a vapor pressure of 1.6 kPa .

Mechanism of Action

The related compounds have shown anticancer activity against various cancer cell lines. For example, 3-N-2-methylquinoline 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

While specific safety and hazard information for “1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-amine” is not available, the related compound 1,3-Benzodioxole has a GHS labelling with a signal word of “Warning” and hazard statements H302 and H332 .

Future Directions

The series of 1-benzo[1,3]dioxol-5-yl-indoles, which includes “1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-amine”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-9-3-4-14(6-9)12(15)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBHNRBBABOCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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